[1,2,5]Triazepane
Overview
Description
[1,2,5]Triazepane is a seven-membered heterocyclic compound containing three nitrogen atoms. It is a versatile structural unit in medicinal chemistry, often considered a homologue of piperazine and morpholine. The presence of three nitrogen atoms allows for a wide range of chemical modifications, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]triazepane typically involves the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde. This reaction leads to the formation of 3-alkyl-1,5-dinitro-1,3,5-triazepanes . Another method includes the cycloaddition of 1-azirines to 1,2,4,5-tetrazines .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multi-component condensation reactions, which combine three or more simple starting materials. These methods are efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Triazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazepane-6,7-diones.
Reduction: Reduction reactions can lead to the formation of different triazepane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various anilines, oxalyl chloride, and potassium selenocyanate in acetone.
Major Products:
Oxidation: Triazepane-6,7-diones.
Reduction: Reduced triazepane derivatives.
Substitution: 3-aryl-2,4-diselenoxo-1,3,5-triazepane-6,7-diones.
Scientific Research Applications
[1,2,5]Triazepane has numerous applications in scientific research:
Chemistry: Used as a scaffold for synthesizing various derivatives with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and receptor binding.
Medicine: Explored as a structural unit in drug discovery, particularly for antibacterial and antiviral agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,2,5]triazepane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to therapeutic effects. For example, some derivatives exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .
Comparison with Similar Compounds
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Morpholine: Another six-membered heterocyclic compound with one nitrogen and one oxygen atom.
[1,2,5]Oxadiazepane: A seven-membered heterocyclic compound with two nitrogen atoms and one oxygen atom.
Uniqueness: [1,2,5]Triazepane is unique due to its three nitrogen atoms, which allow for extensive chemical modifications. This makes it a more versatile scaffold compared to piperazine and morpholine, which have fewer nitrogen atoms and, consequently, fewer modification sites .
Properties
IUPAC Name |
1,2,5-triazepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-3-6-7-4-2-5-1/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTOTXKVBAMWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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